molecular formula C12H16O B12917597 2-(2-Phenylethyl)tetrahydrofuran CAS No. 2429-96-1

2-(2-Phenylethyl)tetrahydrofuran

Cat. No.: B12917597
CAS No.: 2429-96-1
M. Wt: 176.25 g/mol
InChI Key: QCZYZCPNBMWKTK-UHFFFAOYSA-N
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Description

2-Phenethyltetrahydrofuran is an organic compound belonging to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring substituted with a phenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenethyltetrahydrofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the hydrogenation of phenethylfuran in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under hydrogen gas at elevated temperatures and pressures to achieve the desired tetrahydrofuran ring formation.

Industrial Production Methods: Industrial production of 2-phenethyltetrahydrofuran may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity 2-phenethyltetrahydrofuran.

Chemical Reactions Analysis

Types of Reactions: 2-Phenethyltetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the tetrahydrofuran ring.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Formation of phenethyl ketones or aldehydes.

    Reduction: Formation of more saturated tetrahydrofuran derivatives.

    Substitution: Introduction of functional groups such as halides, hydroxyl groups, or amines.

Scientific Research Applications

2-Phenethyltetrahydrofuran has diverse applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-phenethyltetrahydrofuran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The phenethyl group can enhance its binding affinity to certain molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

    2-Methyltetrahydrofuran: A solvent with similar properties but different substituents.

    Tetrahydrofuran: A widely used solvent with a simpler structure.

    2,5-Dimethyltetrahydrofuran: Another derivative with distinct chemical properties.

Uniqueness: 2-Phenethyltetrahydrofuran stands out due to the presence of the phenethyl group, which imparts unique chemical and biological properties

Properties

CAS No.

2429-96-1

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-(2-phenylethyl)oxolane

InChI

InChI=1S/C12H16O/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-3,5-6,12H,4,7-10H2

InChI Key

QCZYZCPNBMWKTK-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCC2=CC=CC=C2

Origin of Product

United States

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